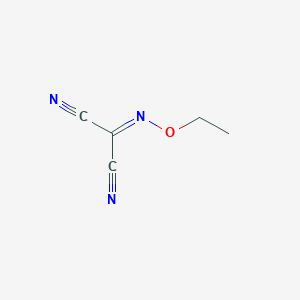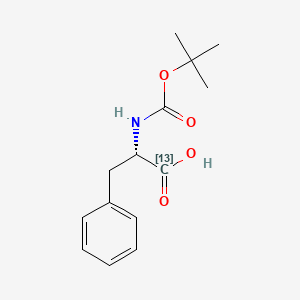
2-(ethoxyimino)-Propanedinitrile
Vue d'ensemble
Description
2-(ethoxyimino)-Propanedinitrile is an organic compound that features a nitrile group and an ethoxyimino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxyimino)-Propanedinitrile typically involves the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to yield 2-cyano-2-ethoxyimino acetamide. The final step involves the reaction of this intermediate with phosphorus trichloride to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethoxyimino)-Propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or ethers.
Applications De Recherche Scientifique
2-(ethoxyimino)-Propanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(ethoxyimino)-Propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyimino group can form hydrogen bonds or interact with active sites, influencing the activity of the target molecule. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methoxyimino)-Propanedinitrile
- 2-(hydroxyimino)-Propanedinitrile
- 2-(ethoxyimino)-Butanedinitrile
Uniqueness
2-(ethoxyimino)-Propanedinitrile is unique due to its specific functional groups, which provide distinct reactivity and potential applications compared to similar compounds. The presence of both the ethoxyimino and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-ethoxyiminopropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-2-9-8-5(3-6)4-7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSRYJYYUXPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)




![tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B3331603.png)


![3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol](/img/structure/B3331623.png)
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)
